1-Butanol-1,1,2,2-D4

Vue d'ensemble

Description

1-Butanol-1,1,2,2-D4 is a deuterated form of 1-butanol, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications .

Applications De Recherche Scientifique

1-Butanol-1,1,2,2-D4 is used in various scientific research applications, including:

Chemistry: As a solvent and reagent in organic synthesis and analytical chemistry.

Biology: In studies involving metabolic pathways and enzyme mechanisms.

Medicine: As a tracer in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: In the production of biofuels and as a feedstock for the synthesis of other chemicals.

Mécanisme D'action

Target of Action

1-Butanol-1,1,2,2-D4, also known as deuterated 1-butanol, is an alcohol with a hydroxyl (OH) functional group on an aliphatic carbon atom . The primary targets of this compound are the enzymes involved in the biosynthesis of 1-butanol . These enzymes play a crucial role in the conversion of CO2 and water into biofuels and chemicals via photosynthesis .

Mode of Action

The compound interacts with its targets, the enzymes, to facilitate the biosynthesis of 1-butanol . The interaction results in changes at the gene and enzyme levels, optimizing the 5′-regions of expression units for tuning transcription and translation . This leads to the rewiring of the carbon flux and rewriting of the photosynthetic central carbon metabolism to enhance the precursor supply .

Biochemical Pathways

The biochemical pathway affected by this compound is the 1-butanol biosynthetic pathway . This pathway is introduced and re-casted at the gene and enzyme levels, leading to the efficient biosynthesis of 1-butanol from CO2 in cyanobacteria . The downstream effects include the enhancement of the precursor supply and the optimization of the transcription and translation processes .

Pharmacokinetics

It is known that alcohols are readily absorbed through the skin, lungs, and gastrointestinal tract . They are rapidly metabolized to the corresponding acid, via the aldehyde, and to carbon dioxide, which is the major metabolite . The impact on bioavailability is yet to be fully understood.

Result of Action

The result of the action of this compound is the efficient biosynthesis of 1-butanol, an attractive commodity chemical and gasoline substitute . The engineered cyanobacterium Synechocystis PCC 6803 was able to reach a cumulative 1-butanol titer of 4.8 g L −1 with a maximal rate of 302 mg L −1 day −1 .

Action Environment

The action of this compound is influenced by environmental factors. For instance, photosynthetic microorganisms can directly convert CO2 and water into biofuels and chemicals via photosynthesis using sunlight as energy . This process leads to a more efficient conversion of solar energy and carbon dioxide to desirable products, thus leading to more sustainable processes . 1-butanol poses an indirect hazard for the aquatic environment, because its biodegradability may lead to oxygen depletion .

Analyse Biochimique

Biochemical Properties

The biochemical reactions involving 1-Butanol-1,1,2,2-D4 are not fully elucidated. It is known that 1-butanol, the non-deuterated form, plays a role in several biochemical reactions. It is a product of the fermentative metabolism in some bacteria . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be fully identified.

Cellular Effects

Studies on 1-butanol have shown that it can induce programmed cell death in certain plant cells . It is also known to affect the cell envelope of Escherichia coli

Molecular Mechanism

1-butanol is known to undergo a series of reactions involving enzyme-catalyzed transformations

Temporal Effects in Laboratory Settings

Studies on 1-butanol have shown that it can undergo thermal decomposition under certain conditions .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. 1-butanol has been studied in various animal models for its potential as a biofuel and its effects on different dosages .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. 1-butanol is known to be involved in several metabolic pathways in bacteria .

Transport and Distribution

1-butanol is known to be readily absorbed through the skin, lungs, and gastrointestinal tract in animals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Butanol-1,1,2,2-D4 can be synthesized through the hydrogenation of crotonaldehyde, which is formed via the aldolization of acetaldehyde . Another method involves the Reppe synthesis, which includes the carbonylation of propene . The hydrogenation of n-butyraldehyde, obtained by the hydroformylation of propene, is currently the dominant method for producing 1-butanol .

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterium gas in the hydrogenation process to replace hydrogen atoms with deuterium. This process requires precise control of reaction conditions to ensure the selective incorporation of deuterium .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butanol-1,1,2,2-D4 undergoes various chemical reactions, including:

Reduction: It can be reduced to butane using strong reducing agents.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Manganese (IV) oxide, sulfuric acid, nitric acid, chromic acid, selenium dioxide.

Reduction: Hydrogen gas with a metal catalyst.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Butanal.

Reduction: Butane.

Substitution: Alkyl halides.

Comparaison Avec Des Composés Similaires

1-Butanol: The non-deuterated form of 1-butanol.

2-Butanol: An isomer of 1-butanol with the hydroxyl group on the second carbon.

Isobutanol: A branched isomer of butanol.

tert-Butanol: A tertiary alcohol with the hydroxyl group on a tertiary carbon.

Uniqueness: 1-Butanol-1,1,2,2-D4 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties. This makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying molecular structures and dynamics .

Propriétés

IUPAC Name |

1,1,2,2-tetradeuteriobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

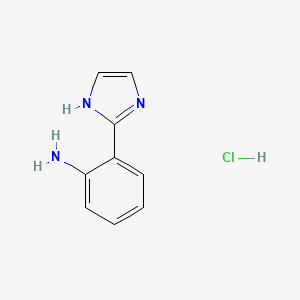

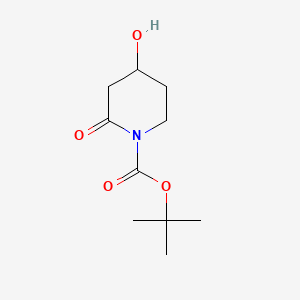

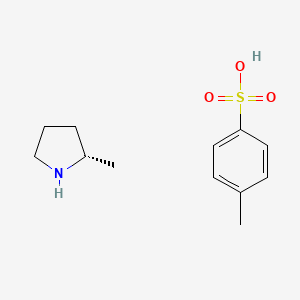

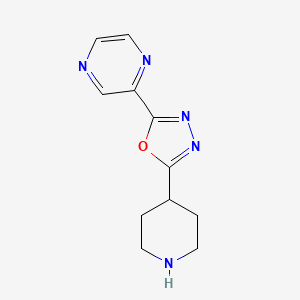

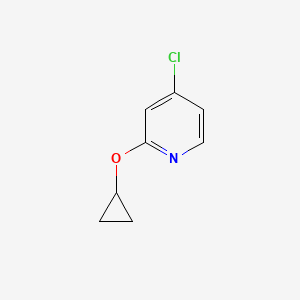

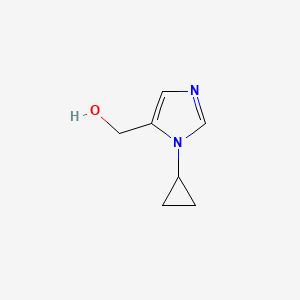

Synthesis routes and methods I

Procedure details

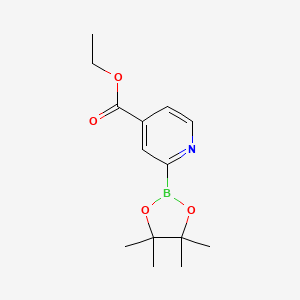

Synthesis routes and methods II

Procedure details

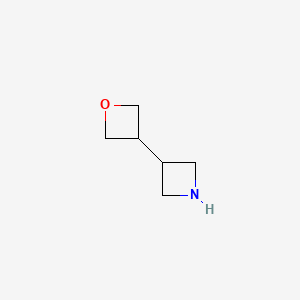

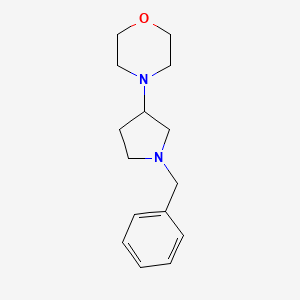

Synthesis routes and methods III

Procedure details

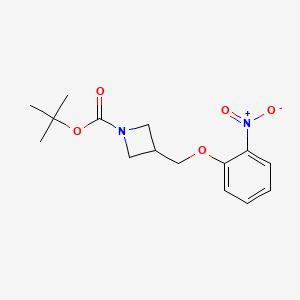

Synthesis routes and methods IV

Procedure details

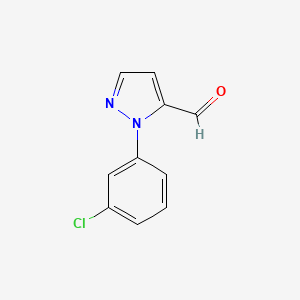

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B568033.png)

![3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid](/img/structure/B568039.png)